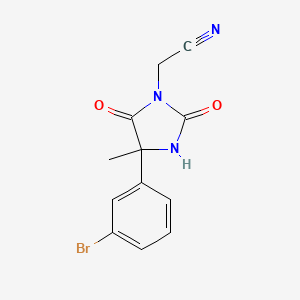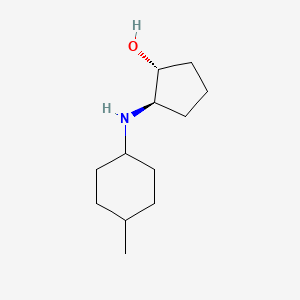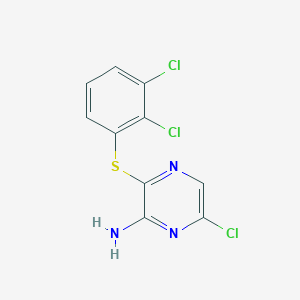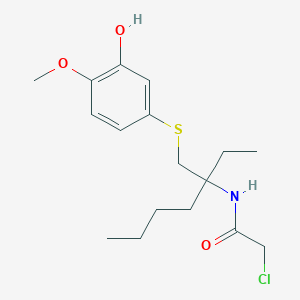
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate is a complex organic compound with the chemical formula C44H87NO5 and a molecular weight of 710.17 g/mol . It is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether . This compound is used as a surfactant, emulsifier, lubricant, and preservative .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves multiple steps. One common method is the esterification reaction between heptadecanoic acid and aminooctanol under appropriate conditions . During the reaction, hydroxyethyl nonanol and an oxidizing agent are added .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of lipid nanoparticles for drug delivery.
Medicine: Utilized in the delivery of RNA and other therapeutic agents.
Industry: Applied as a lubricant and preservative in various industrial processes.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate involves its ability to form lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells . The compound interacts with cellular membranes, enhancing the uptake of the encapsulated agents .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
- 1-Octylnonyl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate
Uniqueness
Nonyl 8-((2-hydroxyethyl)(8-oxo-8-((9-propylheptadecan-9-yl)oxy)octyl)amino)octanoate is unique due to its specific structure, which provides optimal pharmacokinetics and minimal toxicity . Its ability to form stable lipid nanoparticles makes it particularly valuable for drug delivery applications .
Properties
Molecular Formula |
C47H93NO5 |
|---|---|
Molecular Weight |
752.2 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl-[8-oxo-8-(9-propylheptadecan-9-yloxy)octyl]amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-5-9-12-15-18-27-34-44-52-45(50)35-28-21-19-25-32-40-48(42-43-49)41-33-26-20-22-29-36-46(51)53-47(37-8-4,38-30-23-16-13-10-6-2)39-31-24-17-14-11-7-3/h49H,5-44H2,1-4H3 |
InChI Key |
SYBMMSJYBURTFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCC)(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![Ethyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13359565.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)





![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)


![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B13359637.png)

